molecular formula C20H17Cl2N5O2 B2881748 N-(2,5-dichlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260953-36-3

N-(2,5-dichlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2881748
CAS No.: 1260953-36-3
M. Wt: 430.29
InChI Key: DYTWMSLIEJOUKZ-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a dichlorophenyl group, a triazoloquinoxaline core, and an acetamide moiety, which together contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dichlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazoloquinoxaline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: This can be achieved through nucleophilic substitution reactions where a dichlorophenyl halide reacts with a nucleophilic site on the triazoloquinoxaline core.

    Acetamide Formation:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(2,5-dichlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-(2,5-dichlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide exerts its effects is not fully understood but is believed to involve:

    Molecular Targets: Potential targets include enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: The compound may interfere with specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • N-(2,5-dichlorophenyl)-2-(4-oxo-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
  • N-(2,5-dichlorophenyl)-2-(4-oxo-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Comparison:

  • Structural Differences: The primary differences lie in the alkyl group attached to the triazoloquinoxaline core (propyl vs. methyl or ethyl).
  • Unique Properties: The propyl group in N-(2,5-dichlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide may confer different steric and electronic properties, potentially affecting its reactivity and biological activity.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N5O2/c1-2-5-17-24-25-19-20(29)26(15-6-3-4-7-16(15)27(17)19)11-18(28)23-14-10-12(21)8-9-13(14)22/h3-4,6-10H,2,5,11H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTWMSLIEJOUKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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